(4-Butylcyclohexyl)acetaldehyde

Description

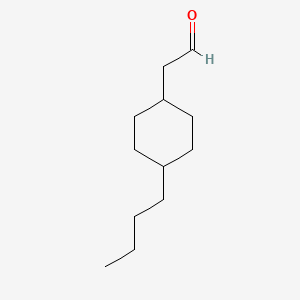

(4-Butylcyclohexyl)acetaldehyde is a branched aldehyde featuring a cyclohexane ring substituted with a butyl group at the 4-position and an acetaldehyde moiety. Its molecular formula is inferred as C₁₂H₂₂O, with a structure combining hydrophobic (butylcyclohexyl) and reactive (aldehyde) groups.

Structure

3D Structure

Properties

CAS No. |

1184842-82-7 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2-(4-butylcyclohexyl)acetaldehyde |

InChI |

InChI=1S/C12H22O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h10-12H,2-9H2,1H3 |

InChI Key |

KUXPAAMQBMSTLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)CC=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydroformylation of 4-tert-Butylmethylenecyclohexane

Rhodium-Catalyzed Hydroformylation

The most well-documented method involves rhodium-catalyzed hydroformylation of 4-tert-butylmethylenecyclohexane (1). Using Rh(acac)(CO)₂ as a precatalyst under synthesis gas (CO/H₂), this reaction produces two diastereomers:

- trans-4-butylcyclohexylacetaldehyde (2)

- cis-4-butylcyclohexylacetaldehyde (3)

Key variables influencing the reaction include:

- Synthesis gas pressure : At 5–9.5 MPa, diastereomer ratios shift from 85:15 (trans:cis) to lower values as pressure increases.

- Temperature : Optimal yields occur at 80–100°C, balancing reaction rate and catalyst stability.

- Solvent system : Polar aprotic solvents like dimethylformamide (DMF) enhance regioselectivity by stabilizing rhodium hydride intermediates.

Table 1: Hydroformylation Outcomes Under Varied Pressures

| Pressure (MPa) | trans:cis Ratio | Aldehyde Selectivity | Isomerization Byproducts |

|---|---|---|---|

| 5.0 | 85:15 | 92% | <5% |

| 7.5 | 70:30 | 88% | 8% |

| 9.5 | 60:40 | 83% | 12% |

Pressure-Dependent Mechanistic Pathways

Two distinct regimes govern selectivity:

- Kinetic control (5–9.5 MPa) : The rate-determining step involves axial vs. equatorial addition of RhH(CO)ₙ to the alkene. Higher pressures favor equatorial pathways, increasing cis-isomer formation.

- Thermodynamic control (2.5–5 MPa) : Intermediate rhodium-alkyl species equilibrate, leading to isomerization byproducts like 4-tert-butyl-1-methylcyclohexene (4).

Suppression of Substrate Isomerization

Rh-Ru Bimetallic Catalyst Systems

Low-pressure conditions (<5 MPa) exacerbate substrate isomerization, reducing aldehyde yields. Co-catalytic systems using Rh(acac)(CO)₂ and Ru₃(CO)₁₂ mitigate this issue:

- Ru₃(CO)₁₂ poisons isomerization-active sites on rhodium clusters.

- Diastereoselectivity remains unaffected (trans:cis ≈ 92:8) while suppressing 4 formation by >90%.

Table 2: Effect of Ru Co-Catalyst on Isomerization

| Ru₃(CO)₁₂ Loading (mol%) | 4 Formation (%) | Aldehyde Yield |

|---|---|---|

| 0 | 15 | 78% |

| 5 | 4 | 82% |

| 10 | 2 | 85% |

Oxidative Routes from 4-tert-Butylcyclohexanol

Chromium-Based Oxidation

While less common, oxidation of 4-tert-butylcyclohexanol with Jones reagent (CrO₃/H₂SO₄) provides an alternative pathway:

- Reaction conditions : 0–5°C in acetone/water (3:1).

- Yield : 65–70% due to overoxidation to carboxylic acids.

Swern Oxidation

Milder conditions using oxalyl chloride and dimethyl sulfide achieve 75% yield with minimal side reactions:

- Temperature : −78°C to 0°C.

- Advantage : Avoids acidic conditions that promote trimerization of the aldehyde product.

Purification and Isomer Separation

High-Performance Liquid Chromatography (HPLC)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies with Rhodococcus sp. strain AK-32 show:

Photocatalytic Decarbonylation

Gold nanoparticle catalysts (Au/TiO₂) under UV light:

- Substrate : 4-tert-butylcyclohexane carbonyl chloride.

- Yield : 55% with 90% selectivity.

Scientific Research Applications

(4-Butylcyclohexyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its reactivity with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of (4-Butylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. Aldehydes are electrophilic and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity can lead to various biological effects, including enzyme inhibition and DNA damage. The compound’s molecular targets and pathways are still under investigation, but its electrophilic nature is a key factor in its biological activity.

Comparison with Similar Compounds

2-(4-Ethylcyclohexyl)acetaldehyde

Molecular Formula : C₁₀H₁₈O

SMILES : CCC1CCC(CC1)CC=O

Key Differences :

- Substituent Size: The ethyl group on the cyclohexane ring (vs. butyl in the target compound) reduces molecular weight and hydrophobicity.

- Collision Cross-Section (CCS): Predicted CCS values for 2-(4-ethylcyclohexyl)acetaldehyde include 136.0 Ų ([M+H]⁺) and 147.0 Ų ([M+Na]⁺) (). The butyl analog would exhibit larger CCS due to increased molecular volume.

Acetaldehyde (CH₃CHO)

Molecular Formula : C₂H₄O

Key Differences :

- Volatility and Aroma: Acetaldehyde is a small, volatile aldehyde associated with fruity and nutty aromas in wines (). In contrast, (4-butylcyclohexyl)acetaldehyde’s bulkier structure would reduce volatility, likely shifting its olfactory profile toward milder, longer-lasting notes.

- Stability: The cyclohexyl-butylic backbone in the target compound may stabilize the aldehyde against oxidation compared to linear acetaldehyde, which is prone to artifact formation in atmospheric or analytical conditions ().

4-(trans-4-Butylcyclohexyl)benzoic Acid

Molecular Formula : C₁₇H₂₄O₂

Key Differences :

- Functional Group: The benzoic acid moiety (carboxylic acid) contrasts with the aldehyde group, altering reactivity and applications. For example, the acid may participate in salt formation or esterification, while the aldehyde is more reactive in condensation or redox reactions.

- Hydrophobicity: Both compounds share a butylcyclohexyl group, but the benzoic acid’s polar carboxyl group increases water solubility compared to the nonpolar aldehyde derivative.

Data Table: Comparative Properties

| Property | This compound (Inferred) | 2-(4-Ethylcyclohexyl)acetaldehyde | Acetaldehyde | 4-(trans-4-Butylcyclohexyl)benzoic Acid |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O | C₁₀H₁₈O | C₂H₄O | C₁₇H₂₄O₂ |

| Molecular Weight (g/mol) | ~182.3 | 154.25 | 44.05 | 260.37 |

| Key Functional Group | Aldehyde | Aldehyde | Aldehyde | Carboxylic Acid |

| Substituent | 4-Butylcyclohexyl | 4-Ethylcyclohexyl | None | 4-Butylcyclohexyl |

| CCS ([M+H]⁺, Ų) | ~140–150 (estimated) | 136.0 | N/A | N/A |

| Volatility | Low | Moderate | High | Very Low |

| Hydrophobicity (LogP) | High (estimated) | Moderate | Low | Moderate (acid form) |

Research Implications and Limitations

- Synthetic Challenges : The butylcyclohexyl group may introduce steric hindrance during synthesis, requiring tailored catalysts or conditions compared to ethyl analogs.

- Analytical Considerations : Higher CCS values for the butyl derivative (vs. ethyl) could aid in mass spectrometry-based identification but may complicate chromatographic separation.

Q & A

Basic: What analytical methods are recommended for detecting acetaldehyde in biological and atmospheric samples, and how do their accuracies compare?

Methodological Answer:

- Proton Transfer Reaction Mass Spectrometry (PTR-MS): Used for real-time atmospheric detection, but may overestimate acetaldehyde due to interference from isobaric compounds at m/z 45. Calibration against reference standards is critical .

- DNPH-HPLC (2,4-Dinitrophenylhydrazine Derivatization): Provides specificity but requires sample collection and offline analysis. Comparative studies show PTR-MS measurements can exceed DNPH-HPLC results by ~47% (slope = 1.47 ± 0.09 in RMA regression), highlighting the need for cross-validation .

- Enzymatic Assay Kits: Quantify acetaldehyde in biological matrices (e.g., liver homogenates) via NADH-coupled reactions with alcohol dehydrogenase (ADH). Sensitivity ranges from 0.1–10 µM, but requires inhibition of aldehyde dehydrogenase (ALDH) to prevent rapid metabolite conversion .

Advanced: How can researchers resolve discrepancies between PTR-MS and DNPH-HPLC measurements of acetaldehyde concentrations in atmospheric studies?

Methodological Answer:

- Statistical Reconciliation: Apply Reduced Major Axis (RMA) regression to account for measurement errors in both methods. For example, a slope of 1.47 ± 0.09 and an RMSD of 0.11 ppbv indicate systematic bias in PTR-MS, possibly due to non-acetaldehyde contributions at m/z 45 .

- Interference Testing: Conduct controlled experiments with known interferents (e.g., acetone or propionaldehyde) to isolate PTR-MS artifacts.

- Calibration with Synthetic Mixtures: Validate PTR-MS responses using gas standards spiked with potential atmospheric contaminants .

Basic: What enzymatic pathways are involved in acetaldehyde metabolism, and how can their activity be assayed in vitro?

Methodological Answer:

- Primary Pathway: Ethanol → acetaldehyde (via ADH) → acetate (via ALDH). ALDH activity can be assayed spectrophotometrically by monitoring NADH production at 340 nm. Use inhibitors like cyanamide to isolate ADH-specific activity .

- High-Throughput Assays: Commercial kits utilize fluorogenic probes (e.g., BA0185) to quantify acetaldehyde in microplates, with detection limits of 0.1 µM. Validate with ALDH-knockout cell lines to confirm specificity .

Advanced: What experimental challenges arise when studying acetaldehyde adsorption due to its polymerization, and how can these be mitigated?

Methodological Answer:

- Trimer Formation: Acetaldehyde polymerizes into paraldehyde (a cyclic trimer) under ambient conditions, complicating adsorption isotherm measurements. Use low temperatures (≤4°C) and inert atmospheres to suppress trimerization .

- Langmuir Isotherm Optimization: Determine adsorption parameters (e.g., equilibrium constant K = 2.5) via iterative fitting to breakthrough curves. Validate with FTIR or NMR to confirm monomeric acetaldehyde dominance .

Advanced: How does the presence of NOx influence acetaldehyde oxidation kinetics under combustion conditions?

Methodological Answer:

- Reactivity Enhancement: NO promotes acetaldehyde oxidation via the "NO-NO2 looping" mechanism. At 504 ppm NO, the onset temperature for oxidation decreases by ~140 K due to HO2 radical recycling (NO + HO2 → OH + NO2) .

- Kinetic Modeling: Use detailed chemical kinetic mechanisms (e.g., updated AramcoMech 3.0) to simulate ignition delay times. Experimental validation in shock tubes (5–20 bar, 800–1200 K) shows agreement within 10% error .

Basic: What safety precautions are necessary when handling acetaldehyde in laboratory settings?

Methodological Answer:

- Ventilation and PPE: Use fume hoods for synthesis and handling. Wear nitrile gloves and goggles to prevent dermal/ocular exposure. Acetaldehyde is volatile (BP: 20.2°C) and flammable (LEL: 4.0%) .

- Toxicity Monitoring: Employ enzymatic assays or GC-MS to quantify airborne concentrations. The OSHA permissible exposure limit (PEL) is 200 ppm .

Advanced: What mechanisms underlie acetaldehyde's role in reversing morphine-induced respiratory tolerance in murine models?

Methodological Answer:

- Dose-Dependent Reversal: Co-administration of acetaldehyde (50–100 mg/kg) with morphine restores respiratory depression (AUC analysis, p < 0.05). Proposed mechanism: Acetaldehyde inhibits ALDH, increasing endogenous opioid peptide levels (e.g., β-endorphin) .

- Experimental Design: Use placebo-controlled, double-blind protocols with respiratory frequency monitoring via whole-body plethysmography. Statistical analysis via one-way ANOVA with Bonferroni correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.